molecular formula C11H9F3N4OS B2681583 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide CAS No. 720667-88-9

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B2681583
CAS No.: 720667-88-9
M. Wt: 302.28
InChI Key: VGYUXMZLPMERTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazole Acetamide Compounds

The integration of triazole rings into acetamide frameworks traces its origins to the mid-20th century, when researchers began exploring nitrogen-rich heterocycles for their bioisosteric potential. Early work focused on 1,2,4-triazole derivatives due to their synthetic accessibility and ability to mimic peptide bonds while resisting metabolic degradation. The acetamide moiety, with its hydrogen-bonding capacity and structural flexibility, emerged as a natural partner for triazoles in modulating pharmacokinetic properties such as solubility and membrane permeability.

A pivotal advancement occurred in the 1990s with the discovery that triazole acetamides could act as selective enzyme inhibitors. For example, compounds bearing sulfanyl linkers demonstrated enhanced binding to cysteine proteases, a property leveraged in antiviral drug design. The introduction of fluorinated aryl groups in the 2000s further refined target specificity, as seen in carbonic anhydrase IX inhibitors like SLC-0111, which inspired subsequent derivatives.

Pharmacological Significance of 1,2,4-Triazole Scaffolds

The 1,2,4-triazole ring system confers multiple advantages in drug design:

  • Aromatic Stabilization : The delocalized π-electron system enables strong van der Waals interactions with hydrophobic enzyme pockets, as demonstrated in kinase inhibition studies.
  • Tautomeric Flexibility : Prototropic shifts between 1H- and 4H- forms allow adaptation to diverse binding environments, a feature critical for broad-spectrum antimicrobial activity.
  • Metabolic Resistance : Unlike imidazole analogs, 1,2,4-triazoles resist oxidative degradation by cytochrome P450 enzymes, improving oral bioavailability.

Recent structure-activity relationship (SAR) studies highlight the triazole-acetamide junction as a hotspot for pharmacological optimization. For instance, N-arylated 1,2,4-triazole acetamides show marked anti-proliferative effects against HepG2 liver cancer cells (Table 1).

Table 1: Anti-proliferative activity of selected 1,2,4-triazole acetamides

Compound Substituents IC₅₀ (µg/mL)
7a 2-methylphenyl 20.667
7f 2,6-dimethylphenyl 16.782
7d 4-chlorophenyl 39.667

Data adapted from anti-hepatocellular activity assays.

Research Interest in Sulfanyl-Acetamide Linker Systems

The sulfanyl (-S-) bridge in 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide serves dual roles:

  • Electronic Modulation : The sulfur atom’s polarizability enhances charge transfer interactions with electron-deficient enzymatic cofactors, as observed in NADPH-dependent reductase inhibition.
  • Conformational Restriction : Compared to oxygen or methylene linkers, the C-S bond’s longer length (1.82 Å vs. 1.43 Å for C-O) permits optimal positioning of the triazole and trifluorophenyl moieties in binding pockets.

Crystallographic studies of analogous compounds reveal that sulfanyl linkers participate in non-covalent interactions critical for target engagement. For example, in fluorinated 1,2,3-triazole derivatives, sulfur-mediated hydrogen bonds with water molecules stabilize three-dimensional networks in the solid state.

Current Research Landscape of Fluorinated Triazole Derivatives

Fluorination has become a cornerstone of modern triazole drug design, with 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide exemplifying this trend. Key advances include:

  • Enhanced Lipophilicity : The trifluorophenyl group’s logP value (~2.1) improves blood-brain barrier penetration compared to non-fluorinated analogs.
  • Metabolic Stability : C-F bonds resist oxidative cleavage, prolonging half-life in vivo, as demonstrated in pharmacokinetic studies of related anticancer agents.
  • Selective Target Engagement : Fluorine’s electronegativity directs triazole orientation in enzyme active sites, reducing off-target effects.

Recent innovations focus on hybrid fluorinated triazoles, such as clubbed benzimidazole-triazole derivatives showing >96% inhibition of Mycobacterium tuberculosis at 6.25 mg concentrations. These developments underscore the compound’s relevance in addressing multidrug-resistant pathogens.

Table 2: Representative fluorinated triazole derivatives and applications

Compound Class Biological Activity Key Feature
Fluoro-benzimidazoles Antitubercular (H37Rv strain) Synergy between F and triazole
Sulfonyl acetamides Carbonic anhydrase inhibition Trifluorophenyl pharmacophore
Methoxymethyl triazoles Antimicrobial Fluorine-enhanced membrane uptake

Data synthesized from recent pharmacological studies.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4OS/c1-18-5-15-17-11(18)20-4-10(19)16-9-3-7(13)6(12)2-8(9)14/h2-3,5H,4H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYUXMZLPMERTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC(=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide typically involves the reaction of 2-chloro-N-(2,4,5-trifluorophenyl)acetamide with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological processes in microorganisms, leading to their death . The compound’s ability to form non-covalent bonds with its targets is crucial for its biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and reported activities:

Compound Name / ID Substituents (Triazole R1, Acetamide R2) Biological Activity Key Findings Reference
Target Compound R1: 4-methyl; R2: 2,4,5-trifluorophenyl Antiviral (potential) Structural basis for antiviral activity inferred from analogs
VUAA-1 (20) R1: 4-ethyl-5-pyridin-3-yl; R2: 4-ethylphenyl Orco channel agonist Potent insect olfactory receptor modulator
OLC-12 (21) R1: 4-ethyl-5-pyridinyl; R2: 4-isopropylphenyl Orco channel agonist Enhanced binding affinity vs. VUAA-1
WH7 R1: 4-H-triazolyl; R2: 4-chloro-2-methylphenoxy Synthetic auxin agonist Mimics plant hormone auxin; inhibits root growth
AB4 analogs () R1: 4-methyl; R2: thiazole derivatives Broad-spectrum biological agents Structural similarity to antiviral/antimicrobial drugs
Compound 7h () R1: 4-chlorophenyl; R2: p-tolylaminomethyl Unspecified Demonstrates synthetic versatility of triazole-acetamides
CAS 734535-48-9 () R1: 4-methyl; R2: 4-fluorophenyl-4-methylphenyl Unknown Fluorine substitution may enhance stability
CAS 571949-21-8 () R1: 4-methyl; R2: 3-chloro-5-trifluoromethylpyridinyl Unknown Pyridinyl substituent may target enzymes

Key Research Findings

Antiviral Activity: Derivatives of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (e.g., ) exhibit antiviral activity against human adenovirus type 5 and ECHO-9 virus. The trifluorophenyl group in the target compound may enhance lipophilicity, improving cell membrane penetration compared to non-fluorinated analogs .

Receptor Modulation : VUAA-1 and OLC-12 () demonstrate that bulkier substituents (e.g., isopropyl in OLC-12) improve binding to insect Orco receptors. The target compound’s trifluorophenyl group, while distinct, may similarly influence receptor specificity .

Agrochemical Applications : WH7 () acts as an auxin agonist, highlighting the role of the acetamide linkage and aromatic substituents in mimicking plant hormones. The target compound’s fluorine atoms may reduce metabolic degradation, a feature advantageous in agrochemical design .

Structural Stability : The 4-methyl group on the triazole core is conserved across multiple analogs (e.g., ), suggesting its importance in maintaining molecular conformation and stability .

Structure-Activity Relationships (SAR)

  • Triazole Substitution : The 4-methyl group on the triazole is critical for structural integrity. Ethyl or chlorine substitutions (e.g., VUAA-1, WH7) alter electronic properties and steric effects, impacting receptor binding .
  • Acetamide Substituents: The nitrogen-bound aromatic group (R2) dictates target specificity. Fluorinated phenyl groups (e.g., 2,4,5-trifluorophenyl in the target compound) may enhance metabolic stability and bioavailability compared to non-halogenated analogs .
  • Sulfur Linkage : The thioether bridge (–S–) is a conserved pharmacophore, facilitating interactions with biological targets such as enzymes or receptors .

Biological Activity

The compound 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide is a derivative of the 1,2,4-triazole scaffold, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antifungal, antibacterial, and anticancer effects.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H9_{9}F3_{3}N4_{4}OS
  • Molecular Weight : 302.28 g/mol
  • CAS Number : 720667-88-9

1. Antifungal Activity

Compounds containing the 1,2,4-triazole moiety are recognized for their antifungal properties. The triazole ring acts as a potent inhibitor of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.

A study highlighted that derivatives of triazoles exhibited significant antifungal activity against various strains, with minimum inhibitory concentrations (MICs) ranging from 0.010.01 to 0.27μmol/mL0.27\mu mol/mL against pathogens like Gibberella species . The specific compound's efficacy in this regard remains to be fully elucidated.

2. Antibacterial Activity

Research indicates that triazole derivatives can also demonstrate substantial antibacterial effects. For instance, compounds similar to 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide have shown MIC values significantly lower than traditional antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

A comparative analysis revealed that certain triazole derivatives had MIC values as low as 0.125μg/mL0.125\mu g/mL against resistant bacteria . This suggests a promising role for the compound in treating infections caused by drug-resistant bacteria.

3. Anticancer Activity

The potential anticancer properties of triazole derivatives have been explored in various studies. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For example, compounds with a similar structure have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.

In vitro studies have shown that some triazole-based compounds can inhibit tumor growth with IC50_{50} values in the low micromolar range . Further research is needed to determine the specific activity and mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide against cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural components. Key findings include:

  • Substituents on the Triazole Ring : Methyl groups at specific positions enhance antifungal activity.
  • Aromatic Rings : The presence of electron-donating groups on aromatic rings increases antibacterial efficacy.

A detailed SAR analysis for related compounds indicates that modifications at the N-position and variations in the alkyl chain length can significantly affect biological potency .

Case Studies

Several case studies have documented the biological effects of similar triazole derivatives:

  • Antifungal Efficacy : A study compared various triazole compounds against Candida albicans, revealing that certain substitutions led to enhanced activity compared to standard antifungal treatments .
  • Antibacterial Screening : Research conducted on a series of triazole derivatives indicated that modifications at the N-position resulted in compounds with up to 16 times greater potency than ampicillin against resistant strains .

Q & A

Basic: What are the optimal synthetic routes for 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide?

The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors (e.g., 2,4,5-trifluoroaniline) and triazole derivatives. Key steps include:

  • Thioether linkage formation : Reacting a triazole-thiol intermediate with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Amide coupling : Using coupling agents like HATU or DCC to link the sulfanyl-acetamide moiety to the fluorophenyl group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) .
    Optimizing solvent choice (polar aprotic solvents preferred) and reaction time (6–12 hours) maximizes yield (60–75%) .

Basic: How is the compound structurally characterized to confirm its identity?

A combination of spectroscopic and crystallographic methods is employed:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the fluorophenyl (δ 6.8–7.5 ppm) and triazole (δ 8.1–8.3 ppm) moieties .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 380.1) .
  • X-ray crystallography : Resolves 3D conformation, including bond angles and dihedral stresses in the triazole core .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, leveraging the sulfanyl group’s nucleophilic reactivity .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from assay variability or structural analogs. Strategies include:

  • Standardized protocols : Replicate assays under controlled pH, temperature, and solvent conditions (e.g., DMSO concentration ≤1%) .
  • SAR studies : Compare activity of derivatives with modified substituents (e.g., replacing trifluorophenyl with chlorophenyl) to isolate key functional groups .
  • Meta-analysis : Cross-reference data from analogous triazole-acetamide compounds to identify trends in bioactivity .

Advanced: What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities to targets like EGFR or COX-2, focusing on triazole-fluorophenyl interactions .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, highlighting critical hydrogen bonds .
  • DFT calculations : Gaussian software computes electrostatic potential surfaces to explain regioselective reactivity .

Advanced: How can reaction yields and selectivity be optimized during derivatization?

  • Solvent optimization : Use DMF or THF for polar intermediates; switch to dichloromethane for non-polar steps .
  • Catalyst screening : Pd/C or CuI enhances cross-coupling efficiency in triazole functionalization .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfanyl group incorporation .

Advanced: How is structure-activity relationship (SAR) analyzed for derivatives of this compound?

  • Substituent variation : Synthesize analogs with altered fluorophenyl positions (e.g., 2,4-diF vs. 2,5-diF) and evaluate bioactivity shifts .
  • Pharmacophore mapping : Identify critical moieties (e.g., triazole sulfur, acetamide carbonyl) using 3D-QSAR models .
  • Data clustering : Principal component analysis (PCA) correlates structural features (logP, polar surface area) with activity .

Advanced: How is the compound’s stability under physiological conditions studied?

  • Forced degradation : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor decomposition via HPLC .
  • Light sensitivity : UV-visible spectroscopy tracks photodegradation rates under 254 nm light .
  • Thermal stability : TGA/DSC analysis determines decomposition temperatures (>200°C typical for triazoles) .

Notes on Methodology

  • Citations : Evidence from non-commercial sources (e.g., peer-reviewed syntheses, crystallography data) is prioritized .
  • Experimental Design : Emphasis on reproducibility (e.g., triplicate assays) and validation (positive/negative controls) is critical .
  • Advanced Techniques : Computational and SAR studies require interdisciplinary collaboration between synthetic chemists and bioinformaticians .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.